An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the presumed mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a compound structurally related to the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil. Given the scarcity of direct experimental data for this specific chlorinated analog, this document leverages the extensive body of research on Fasudil (also known as HA-1077) to infer its primary molecular target and downstream cellular effects. This guide is intended for researchers and drug development professionals investigating novel kinase inhibitors and their therapeutic potential.
Introduction and Compound Overview
The Rho/ROCK Signaling Pathway: The Prime Target
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase, RhoA.[8][11] This pathway is a central regulator of cellular contractility, cytoskeletal organization, cell migration, and proliferation.[7][12] Dysregulation of the Rho/ROCK pathway is implicated in a multitude of pathological conditions, including hypertension, vasospasm, and cancer.[7][9]
The activation cascade begins with the conversion of RhoA from its inactive GDP-bound state to an active GTP-bound state. GTP-bound RhoA then binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to a cascade of cellular events.[11]
Caption: The core RhoA/ROCK signaling pathway leading to smooth muscle contraction.
Molecular Mechanism of Action: Competitive Inhibition of ROCK
Based on the mechanism of Fasudil, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is presumed to act as an ATP-competitive inhibitor of ROCK.[14][15] The isoquinoline ring system mimics the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of the ROCK kinase domain.[14] This binding prevents the phosphorylation of ROCK's downstream substrates.
The primary consequence of ROCK inhibition is the modulation of myosin light chain (MLC) phosphorylation.[12][16] ROCK increases MLC phosphorylation through two main avenues:
-
Direct Phosphorylation: ROCK can directly phosphorylate MLC, albeit to a lesser extent than Myosin Light Chain Kinase (MLCK).
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): This is the predominant mechanism. ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[6][16] This leads to an accumulation of phosphorylated MLC.
By inhibiting ROCK, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is expected to prevent the inhibitory phosphorylation of MYPT1.[16] This results in increased MLCP activity, leading to the dephosphorylation of MLC and subsequent smooth muscle relaxation and vasodilation.[12]
Caption: The inhibitory effect on ROCK and the subsequent activation of MLCP.
Downstream Cellular and Physiological Effects
The inhibition of the Rho/ROCK pathway by isoquinoline sulfonamides like Fasudil has pleiotropic effects on various cell types, leading to a wide range of physiological responses.
Vasodilation and Cardiovascular Effects
The most prominent effect of ROCK inhibition is vasodilation, which results from the relaxation of vascular smooth muscle cells.[6][12] This leads to a decrease in blood pressure and an increase in blood flow to various vascular beds. Fasudil has been shown to be effective in treating cerebral vasospasm and pulmonary hypertension.[6][7]
Neuroprotection
In the central nervous system, excessive ROCK activity is associated with neuronal apoptosis and inflammation following ischemic events.[7][12] Inhibition of ROCK has demonstrated neuroprotective effects in preclinical models of stroke and spinal cord injury.[8]
Anti-proliferative and Anti-migratory Effects
The Rho/ROCK pathway is integral to the regulation of the actin cytoskeleton, which is essential for cell migration and proliferation. ROCK inhibitors have been shown to inhibit the migration of vascular smooth muscle cells, a key process in the development of intimal hyperplasia after vascular injury. Furthermore, they can suppress the migration and invasion of cancer cells.[10]
Other Potential Therapeutic Applications
Research into ROCK inhibitors has expanded to include a variety of other conditions, such as:
-
Glaucoma: By increasing the outflow of aqueous humor.
-
Fibrotic Diseases: By modulating the activity of stellate cells.[7]
-
Inflammatory and Autoimmune Disorders: By affecting inflammatory cell mobility.[9][13]
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. While potent against ROCK, Fasudil is known to inhibit other kinases at higher concentrations.[11] The selectivity of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is unknown, but the profile of Fasudil provides a useful reference.
| Kinase | IC50 (µM) for Fasudil |
| ROCK2 | 1.9 |
| PRK2 | 4 |
| MSK1 | 5 |
| MAPKAP-K1b | 15 |
| Data sourced from Cayman Chemical[9] |
The addition of a chloro- group to the isoquinoline ring could potentially alter the selectivity profile, either enhancing its specificity for ROCK or increasing off-target activities. This remains a key area for experimental validation.
Methodologies for Mechanistic Elucidation
The following experimental protocols are standard for characterizing the mechanism of action of putative ROCK inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on ROCK activity.
-
Methodology:
-
Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP (often radiolabeled [γ-³²P]ATP).
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting or fluorescence-based methods).
-
IC50 values are calculated from the dose-response curve.
-
Western Blot Analysis of Phosphorylated Substrates
-
Objective: To assess the inhibition of ROCK activity in a cellular context.
-
Methodology:
-
Cultured cells (e.g., vascular smooth muscle cells) are pre-treated with the test compound at various concentrations.
-
The cells are then stimulated with an agonist that activates the Rho/ROCK pathway (e.g., lysophosphatidic acid or thrombin).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated MLC (p-MLC) and total MLC.
-
The ratio of p-MLC to total MLC is quantified to determine the extent of ROCK inhibition.
-
Caption: A typical workflow for Western blot analysis of ROCK activity.
Cell-Based Functional Assays
-
Objective: To evaluate the physiological effects of ROCK inhibition.
-
Methodologies:
-
Wound Healing/Scratch Assay: To assess the effect on cell migration.[10]
-
Aortic Ring Contraction Assay: To measure the vasorelaxant properties of the compound on isolated blood vessel segments.
-
Cell Proliferation Assay (e.g., MTT or BrdU): To determine the impact on cell growth.
-
Conclusion and Future Directions
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a close structural analog of the well-established ROCK inhibitor, Fasudil. Based on this structural relationship, its primary mechanism of action is presumed to be the competitive inhibition of Rho-associated kinases, leading to a reduction in myosin light chain phosphorylation and subsequent downstream effects on cell contractility, migration, and proliferation.
While this guide provides a robust framework for understanding its likely biological activity, it is imperative that direct experimental validation be conducted. Key areas for future research include:
-
Determination of IC50 values for ROCK1 and ROCK2 to ascertain its potency.
-
Comprehensive kinase profiling to establish its selectivity.
-
In vitro and in vivo studies to confirm its physiological effects and therapeutic potential.
-
Pharmacokinetic and metabolic profiling to understand how the 1-chloro substitution influences its drug-like properties compared to Fasudil.
The insights gained from such studies will be crucial in determining the potential of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine as a novel therapeutic agent.
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